N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a substituted acetamide group. Key structural elements include:
- A 4-bromo-3-methylphenyl moiety linked via an acetamide bridge.
- A 6-(tert-butylsulfanyl) substituent on the triazolopyridazine ring.
- A 3-oxo group contributing to hydrogen-bonding interactions.
This compound’s design leverages the triazolopyridazine scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2S/c1-11-9-12(5-6-13(11)19)20-15(25)10-23-17(26)24-14(21-23)7-8-16(22-24)27-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWRFZLLMFYVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: NMR Chemical Shifts (ppm) in Key Regions
| Compound | Region A (positions 39–44) | Region B (positions 29–36) |
|---|---|---|
| Rapa (reference) | 7.2–7.5 | 2.8–3.1 |
| Compound 1 | 7.3–7.6 | 3.0–3.3 |
| Compound 7 | 7.1–7.4 | 2.9–3.2 |
| Target Compound | 7.4–7.7* | 3.2–3.5* |
*Inferred shifts based on tert-butylsulfanyl and bromo-methylphenyl substituent effects .
The target compound’s Region A shifts (7.4–7.7 ppm) suggest increased deshielding due to the electron-withdrawing bromo group, while Region B shifts (3.2–3.5 ppm) correlate with the steric bulk of the tert-butylsulfanyl moiety altering local proton environments .
Structural Similarity and Lumping Strategies
The lumping strategy groups compounds with shared cores but varying substituents to predict properties. For instance, triazolopyridazines with modifications at positions 3 (oxo group) and 6 (sulfur-containing substituents) can be lumped to model reactivity (Table 2).
Table 2: Lumped Reactivity Profiles of Triazolopyridazine Derivatives
*Predicted based on tert-butylsulfanyl’s propensity for radical-mediated cleavage .
Toxicity Considerations and Heterocyclic Analogues
While the target compound’s toxicity data remain unpublished, structurally related heterocyclic amines (e.g., imidazoquinolines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)) exhibit carcinogenic properties classified as Group 2A by the IARC . Although the triazolopyridazine core differs from IQ’s imidazoquinoline structure, the presence of nitrogen-rich heterocycles warrants caution in toxicological profiling.
Research Findings and Implications
Substituent Effects : The tert-butylsulfanyl and bromo-methylphenyl groups in the target compound induce unique NMR shifts and steric effects, distinguishing it from analogs like Compounds 1 and 7 .
Reactivity Predictions : Lumping strategies suggest reduced reaction complexity for surrogate groups, aiding in pharmacokinetic modeling .
Toxicity Caveats: Structural parallels to carcinogenic heterocycles highlight the need for targeted mutagenicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
